1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine typically involves the following steps:
Formation of Cyclohex-3-en-1-ylmethyl Bromide: Cyclohex-3-en-1-ylmethanol is reacted with hydrobromic acid to form cyclohex-3-en-1-ylmethyl bromide.
Formation of Furan-2-ylmethyl Bromide: Furan-2-ylmethanol is reacted with hydrobromic acid to form furan-2-ylmethyl bromide.
Nucleophilic Substitution Reaction: The cyclohex-3-en-1-ylmethyl bromide and furan-2-ylmethyl bromide are reacted with piperazine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyclohexenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting neurological disorders.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(Cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine can be compared to other similar compounds, such as:
1-(Cyclohexylmethyl)-4-(furan-2-ylmethyl)piperazine: Lacks the double bond in the cyclohexenyl group.
1-(Cyclohex-3-en-1-ylmethyl)-4-(thiophen-2-ylmethyl)piperazine: Contains a thiophene ring instead of a furan ring.
1-(Cyclohex-3-en-1-ylmethyl)-4-(benzyl)piperazine: Contains a benzyl group instead of a furan-2-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-2-5-15(6-3-1)13-17-8-10-18(11-9-17)14-16-7-4-12-19-16/h1-2,4,7,12,15H,3,5-6,8-11,13-14H2 |
InChI Key |
AAXKJJXQIOKEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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